molecular formula C11H15NO3 B8602310 N,3-dimethyl-N,4-bis(methyloxy)benzamide

N,3-dimethyl-N,4-bis(methyloxy)benzamide

Cat. No.: B8602310
M. Wt: 209.24 g/mol
InChI Key: OQABVSJGPKOBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-Dimethyl-N,4-bis(methyloxy)benzamide is a benzamide derivative with a methyl group at the 3-position of the benzene ring and two methoxy groups attached to the nitrogen (N-methyl and N-methoxy) and the 4-position of the aromatic ring. Benzamides are widely studied for their roles in medicinal chemistry, including applications as enzyme inhibitors, anticancer agents, and antioxidants.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N,4-dimethoxy-N,3-dimethylbenzamide

InChI

InChI=1S/C11H15NO3/c1-8-7-9(5-6-10(8)14-3)11(13)12(2)15-4/h5-7H,1-4H3

InChI Key

OQABVSJGPKOBNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N,3-dimethyl-N,4-bis(methyloxy)benzamide with structurally related benzamide derivatives reported in the literature:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Properties References
This compound N-methyl, 3-methyl, 4-methoxy ~292.3 (calculated) Not explicitly reported in evidence -
4-Methoxy-N-(3-methylphenyl)benzamide 4-methoxy, N-(3-methylphenyl) 257.3 Unspecified (structural analog)
Compound 16b (tubulin inhibitor) Trimethoxyphenyl moiety ~450 (estimated) High tubulin binding affinity
Sulfamoyl benzamide derivatives Sulfamoyl group at benzamide core ~300–350 Glucokinase activation (ΔGbind: -3.1 to -3.4 Å)
N-(Diethylcarbamothioyl)benzamide Thiourea and diethylcarbamothioyl groups ~253.3 Antioxidant (% inhibition: 69–87.7)
4-Methoxy-N,N-bis(phenylmethyl)benzamide N-benzyl, 4-methoxy 347.4 No activity reported (structural analog)

Key Comparisons

Tubulin Binding Activity Compound 16b, a benzamide with a trimethoxyphenyl group, exhibits high tubulin binding affinity due to hydrophobic interactions and π-stacking with the tubulin protein . However, its methoxy groups could still facilitate moderate binding via similar mechanisms.

Antioxidant Properties Thiourea-functionalized benzamides, such as N-(4-hydroxyphenyl)benzamide derivatives, show strong antioxidant activity (% inhibition: 86.6–87.7) due to radical-scavenging phenolic groups .

Glucokinase Activation Sulfamoyl benzamide derivatives act as glucokinase activators via H-bond interactions between the amide carbonyl and Arg63 residues (bond distance: ~3.1–3.4 Å) .

Spectroscopic Profiles

  • FT-IR spectra of benzamide derivatives typically show C=O (1650–1700 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretching modes . This compound would likely exhibit similar peaks, with additional C-H stretches from methyl/methoxy groups.

Mutagenicity and Safety Anomeric amides (e.g., compound 3 in ) exhibit mutagenicity linked to their structural motifs.

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